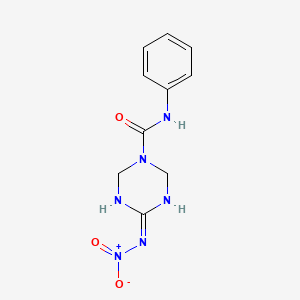![molecular formula C16H24Cl3N3O2 B6049929 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B6049929.png)
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methoxy substituted phenyl ring, an imidazole ring, and a propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine typically involves multiple steps, including the formation of the phenyl ring with chloro, ethoxy, and methoxy substituents, followed by the introduction of the imidazole ring and the propan-1-amine chain. Common synthetic routes may involve:
Friedel-Crafts Acylation: This step introduces the chloro, ethoxy, and methoxy groups onto the phenyl ring.
Nucleophilic Substitution: The imidazole ring is introduced through a nucleophilic substitution reaction.
Reductive Amination: The final step involves the formation of the propan-1-amine chain through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro, ethoxy, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
- N-[(3-chloro-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
- N-[(3-chloro-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine is unique due to the specific combination of chloro, ethoxy, and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.2ClH/c1-3-22-16-14(17)9-13(10-15(16)21-2)11-18-5-4-7-20-8-6-19-12-20;;/h6,8-10,12,18H,3-5,7,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKZNOMUJQUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCCN2C=CN=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B6049851.png)
![2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6049857.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)

![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B6049899.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6049915.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)

![5-(3-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)
![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)
![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)
